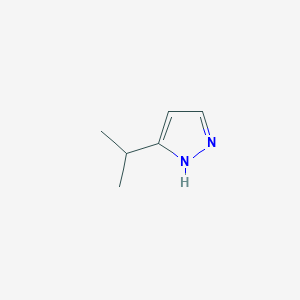

3-Isopropyl-1H-pyrazole

CAS No.: 49633-25-2

Cat. No.: VC2465055

Molecular Formula: C6H10N2

Molecular Weight: 110.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49633-25-2 |

|---|---|

| Molecular Formula | C6H10N2 |

| Molecular Weight | 110.16 g/mol |

| IUPAC Name | 5-propan-2-yl-1H-pyrazole |

| Standard InChI | InChI=1S/C6H10N2/c1-5(2)6-3-4-7-8-6/h3-5H,1-2H3,(H,7,8) |

| Standard InChI Key | ZICRALLMHKILDG-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=NN1 |

| Canonical SMILES | CC(C)C1=CC=NN1 |

Introduction

Chemical Structure and Properties

3-Isopropyl-1H-pyrazole (CAS: 49633-25-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₁₀N₂ and a molecular weight of 110.157 g/mol. The compound features a five-membered pyrazole ring with an isopropyl substituent at the 3-position. The pyrazole core consists of a five-membered ring containing two adjacent nitrogen atoms, with the 1H designation indicating that the hydrogen is attached to one of the nitrogen atoms .

Physical Properties

The physical properties of 3-Isopropyl-1H-pyrazole contribute to its behavior in various chemical environments and applications. Understanding these properties is essential for researchers working with this compound in laboratory and industrial settings.

Table 1: Physical Properties of 3-Isopropyl-1H-pyrazole

| Property | Value |

|---|---|

| Molecular Weight | 110.157 g/mol |

| Exact Mass | 110.084396 |

| Density | 1.0±0.1 g/cm³ |

| Boiling Point | 204.3±9.0 °C at 760 mmHg |

| Flash Point | 82.5±11.7 °C |

| Vapor Pressure | 0.4±0.4 mmHg at 25°C |

| Index of Refraction | 1.505 |

| LogP | 1.66 |

| Polar Surface Area (PSA) | 28.68000 |

The compound is typically stored at room temperature, indicating reasonable stability under standard laboratory conditions . The relatively high boiling point reflects the presence of intermolecular hydrogen bonding typical of pyrazole compounds. The LogP value of 1.66 suggests moderate lipophilicity, which influences its solubility profile in various solvents .

Chemical Reactivity

The reactivity of 3-Isopropyl-1H-pyrazole is primarily determined by the electronic properties of the pyrazole ring and the steric effects of the isopropyl group. The pyrazole ring possesses both aromatic character and nucleophilic sites, particularly at the nitrogen positions. The NH group in the pyrazole ring can participate in hydrogen bonding and serve as a hydrogen donor in various reactions.

The isopropyl group at the 3-position contributes to steric hindrance and affects the electron distribution within the molecule, influencing its reactivity patterns. This substitution pattern distinguishes it from related compounds such as 3-Isopropyl-1-phenyl-1H-pyrazole or 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, which feature additional substituents that significantly alter their chemical properties .

Synthesis Methods

Various synthetic approaches have been developed for the preparation of 3-Isopropyl-1H-pyrazole, with each method offering specific advantages in terms of yield, purity, and scalability.

Classical Synthetic Routes

The classical synthesis of pyrazoles, including 3-Isopropyl-1H-pyrazole, typically involves the condensation of hydrazine or hydrazine derivatives with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. For 3-Isopropyl-1H-pyrazole specifically, this would involve using a carbonyl compound containing an isopropyl group at the appropriate position to ensure its presence at the 3-position of the resulting pyrazole.

By analogy with the synthesis of related compounds, one potential route involves the reaction of hydrazine with appropriate isopropyl-substituted precursors under controlled conditions. This approach allows for the formation of the desired pyrazole structure through nucleophilic attack and subsequent dehydration, similar to the method described for the synthesis of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol.

Modern Synthetic Approaches

More recent synthetic approaches may employ catalysts, microwave irradiation, or flow chemistry to improve reaction efficiency and selectivity. These methods often provide advantages in terms of reaction time, yield, and environmental impact compared to classical approaches.

Applications in Research and Industry

3-Isopropyl-1H-pyrazole has found applications across various fields, particularly in pharmaceutical research and as a precursor for more complex molecules.

Use as a Chemical Intermediate

3-Isopropyl-1H-pyrazole serves as an important intermediate in the synthesis of more complex pyrazole derivatives. The presence of the NH group in the pyrazole ring allows for further functionalization, including:

-

N-alkylation or N-arylation to produce compounds like 3-Isopropyl-1-phenyl-1H-pyrazole .

-

Introduction of functional groups at other positions of the pyrazole ring to yield derivatives with specific properties.

-

Use as a scaffold for the construction of more complex heterocyclic systems.

These transformations expand the chemical space accessible from this starting material, contributing to its value in both academic research and industrial applications.

Comparative Analysis with Related Compounds

Understanding the relationship between 3-Isopropyl-1H-pyrazole and structurally similar compounds provides insights into the effects of substitution patterns on physical properties, chemical reactivity, and potential applications.

Structural Comparison

Table 2: Comparison of 3-Isopropyl-1H-pyrazole with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 3-Isopropyl-1H-pyrazole | C₆H₁₀N₂ | 110.157 | Pyrazole ring with isopropyl at 3-position |

| 3-Isopropyl-1-phenyl-1H-pyrazole | C₁₂H₁₄N₂ | 186.25 | Additional phenyl group at N1 position |

| 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | C₈H₁₂N₂O₂ | 168.19 | Methyl at N1 and carboxylic acid at 5-position |

| 3-isopropyl-1-phenyl-1H-pyrazol-5-ol | C₁₂H₁₄N₂O | 202.25 | Phenyl at N1 and hydroxyl group at 5-position |

Research Significance and Future Directions

The significance of 3-Isopropyl-1H-pyrazole extends beyond its direct applications, as it represents an important member of a broader class of heterocyclic compounds with widespread utility in chemistry and medicinal research.

Current Research Trends

Current research involving pyrazole derivatives, including those with isopropyl substitution, focuses on:

-

Development of novel synthetic methodologies to improve access to these compounds with enhanced efficiency and environmental sustainability.

-

Exploration of structure-activity relationships to identify optimal substitution patterns for specific biological targets.

-

Investigation of their potential as building blocks for materials science applications, including coordination chemistry and catalyst development.

The presence of 3-Isopropyl-1H-pyrazole in pharmaceutical patents suggests ongoing interest in its potential contributions to drug discovery and development .

Future Research Opportunities

Future research directions for 3-Isopropyl-1H-pyrazole may include:

-

Systematic evaluation of its biological activities, which remain relatively unexplored compared to more heavily substituted pyrazole derivatives.

-

Development of green chemistry approaches for its synthesis, addressing environmental concerns associated with traditional methods.

-

Exploration of its utility in the construction of complex molecular architectures, particularly those with potential applications in medicinal chemistry and materials science.

-

Investigation of metal complexation behavior, as pyrazoles are known to form coordination compounds with various transition metals, which could lead to applications in catalysis or material development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume